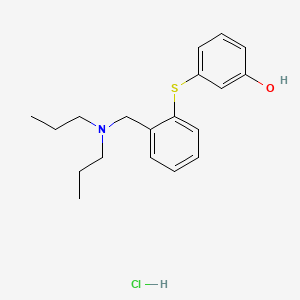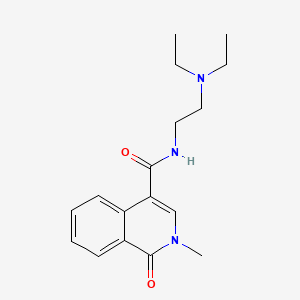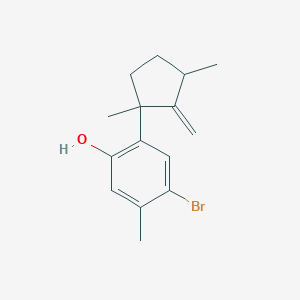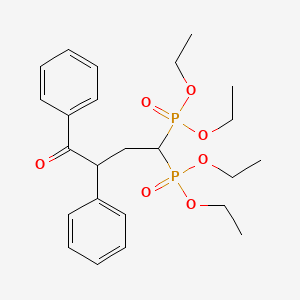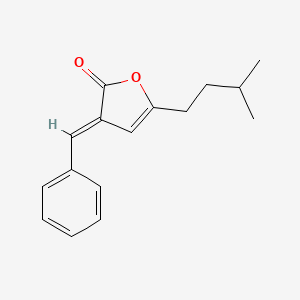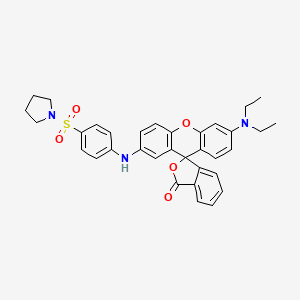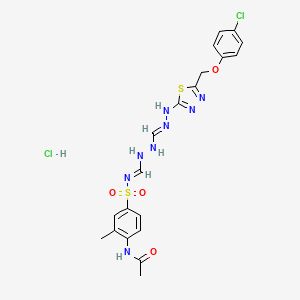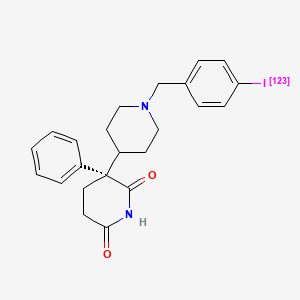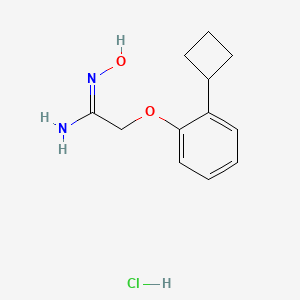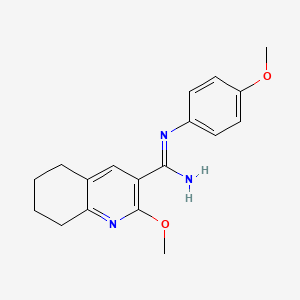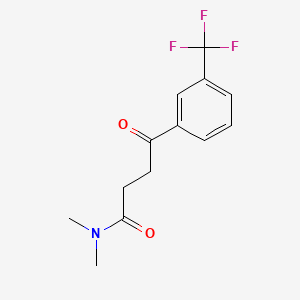
Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Propionamide, N,N-diméthyl-3-(m-(trifluorométhyl)benzoyl)- est un composé chimique connu pour sa structure et ses propriétés uniques. Il fait partie de la famille des amides, qui sont des composés contenant le groupe fonctionnel -C(=O)NH2. Ce composé est particulièrement remarquable pour son groupe trifluorométhyle, qui lui confère des propriétés chimiques et physiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Propionamide, N,N-diméthyl-3-(m-(trifluorométhyl)benzoyl)- implique généralement la réaction de l'acide 3-(m-(trifluorométhyl)benzoyl)propionique avec la diméthylamine. Le processus peut être résumé comme suit:
Formation d'un anhydride mixte: L'acide 3-(m-(trifluorométhyl)benzoyl)propionique est mis en réaction avec un chloroformiate d'alkyle ou du chlorure de pivaloyle en présence d'une base organique pour former un anhydride mixte.
Amidation: L'anhydride mixte est ensuite mis en réaction avec la diméthylamine pour donner le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
Le Propionamide, N,N-diméthyl-3-(m-(trifluorométhyl)benzoyl)- subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction: Il peut être réduit pour former des amines ou d'autres formes réduites.
Substitution: Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution: Des réactifs comme les halogènes ou les nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des amines primaires ou secondaires.
Applications De Recherche Scientifique
Le Propionamide, N,N-diméthyl-3-(m-(trifluorométhyl)benzoyl)- a plusieurs applications dans la recherche scientifique:
Chimie: Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine: Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie: Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du Propionamide, N,N-diméthyl-3-(m-(trifluorométhyl)benzoyl)- implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle améliore son affinité de liaison à certaines enzymes et certains récepteurs, ce qui entraîne divers effets biologiques. Les voies et les cibles exactes sont encore à l'étude, mais il est connu qu'il interagit avec le complexe récepteur de l'acide gamma-aminobutyrique (GABA) .
Mécanisme D'action
The mechanism of action of Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to interact with the gamma-aminobutyric acid (GABA) receptor complex .
Comparaison Avec Des Composés Similaires
Composés similaires
- N,N-Diméthylpropanamide
- N,N-Diméthylbenzamide
- N,N-Diméthylacétamide
Unicité
Le Propionamide, N,N-diméthyl-3-(m-(trifluorométhyl)benzoyl)- est unique en raison de son groupe trifluorométhyle, qui lui confère des propriétés chimiques distinctes telles qu'une lipophilie accrue et une stabilité métabolique. Cela le rend particulièrement précieux en chimie médicinale pour le développement de médicaments présentant des profils pharmacocinétiques améliorés .
Propriétés
Numéro CAS |
93040-69-8 |
|---|---|
Formule moléculaire |
C13H14F3NO2 |
Poids moléculaire |
273.25 g/mol |
Nom IUPAC |
N,N-dimethyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C13H14F3NO2/c1-17(2)12(19)7-6-11(18)9-4-3-5-10(8-9)13(14,15)16/h3-5,8H,6-7H2,1-2H3 |
Clé InChI |
KAHHHNFAHOXGRZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


